molecular formula C21H23NO6 B107957 1-Demethylcolchicine CAS No. 3464-68-4

1-Demethylcolchicine

Cat. No. B107957
CAS RN: 3464-68-4
M. Wt: 385.4 g/mol
InChI Key: IGLDJTYPTSDFND-HNNXBMFYSA-N
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Description

1-Demethylcolchicine is a derivative of colchicine, a pseudoalkaloid isolated from Colchicum autumnale, known for its potent anticancer properties due to its strong antimitotic activity. The compound is obtained by regioselective demethylation of colchicine, which affects its biological properties. This modification is part of a broader exploration of colchicine analogs for improved therapeutic profiles, particularly in cancer treatment .

Synthesis Analysis

The synthesis of 1-demethylcolchicine involves selective demethylation of colchicine. This process has been refined to improve yields and purity, as demonstrated in a study where 1-demethylcolchicine was condensed with (14C) CH3I to produce (1-methoxy 14C) colchicine with a high radiochemical purity . Additionally, the synthesis of various colchicine derivatives, including those with demethylated sites, has been explored to understand the structure-activity relationship and to enhance biological activity .

Molecular Structure Analysis

The molecular structure of demethylated colchicine derivatives has been studied using techniques such as X-ray crystallography. For instance, demethylisothiocolchicine, a related compound, was found to have a similar overall shape to active colchicine derivatives but with a different conformation of one methoxy group . These structural insights are crucial for understanding the interaction of these compounds with biological targets such as tubulin.

Chemical Reactions Analysis

The chemical reactivity of 1-demethylcolchicine and its analogs has been investigated in the context of their antiproliferative effects. For example, the synthesis of novel thiocolchicines and their evaluation in tubulin binding assays have shown that certain demethylated derivatives exhibit high potency, comparable to colchicine itself . The formation of isomers in chloroform solution for certain O-acetylated colchinoids and thio analogs also highlights the dynamic chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-demethylcolchicine and its analogs have been assessed through antiproliferative activity assays and in silico evaluations. These studies have confirmed attractive biological profiles for the synthesized compounds. Modifications at specific sites, such as the H-donor and H-acceptor sites at C1 in thiocolchicine, have been shown to effectively control hydration affinity and solubility, which are important for the compound's biological activity and pharmacokinetic properties .

Scientific Research Applications

Synthesis and Isolation

1-Demethylcolchicine has been studied for its synthesis and isolation processes. Pontikis et al. (1983) successfully achieved the synthesis of 1-demethylcolchicine by selectively demethylating colchicine and condensing it with (14C) CH3 I, resulting in a product with a high radiochemical purity of 99% (Pontikis, Nguyen-Hoang-Nam, Hoellinger, & Pichat, 1983).

Biological Effects

1-Demethylcolchicine and its derivatives have been evaluated for their biological effects. For instance, Rösner et al. (1981) examined various colchicine derivatives for their potency in lymphocytic leukemia screens and their binding to microtubule protein, identifying that the most potent compounds were N-acylated analogues of colchicine and demecolcine (Rösner et al., 1981).

Pharmacological Potential

The pharmacological potential of 1-Demethylcolchicine and related compounds has been a subject of investigation. Joshi et al. (2010) isolated colchicine and related alkaloids from Gloriosa superba seeds and tested them for anti-inflammatory activity, highlighting the superior effectiveness of colchicine as an anti-inflammatory agent compared to phenylbutazone (Joshi, Priya, & Mathela, 2010).

Metabolic Transformation

The metabolic transformation of 1-Demethylcolchicine has also been explored. Siebert et al. (1975) investigated colchicine and its derivatives for their inhibitory action against various phosphatases, identifying O10-demethylcolchicine (colchiceine) as a potent inhibitor, which could be reactivated by divalent cations (Siebert, Schönharting, Ott, & Surjana, 1975).

Microbial Transformations

Microbial transformations of colchicine to produce 1-Demethylcolchicine and other derivatives have been studied to optimize pharmaceutical applications. For instance, Hufford et al. (1979) screened microorganisms for their ability to transform colchicine, selecting Streptomyces spectabilis and Streptomyces griseus based on their production of O2-demethylcolchicine and O3-demethylcolchicine (Hufford, Collins, & Clark, 1979).

properties

IUPAC Name

N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLDJTYPTSDFND-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Demethylcolchicine

CAS RN

3464-68-4
Record name 1-Demethylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M Roesner, HG Capraro, AE Jacobson… - Journal of medicinal …, 1981 - ACS Publications
A variety of colchicine, demecolcine, and isocolchicine derivatives were examined fortheir potency in the lymphocytic leukemia P388 screen in mice, for their toxicity in mice, andfor their …
Number of citations: 99 pubs.acs.org
HJ ZEITLER, H Niemer - 1969 - degruyter.com
… identical with 2-demethylcolchicine ("'substance E" of the literature) nor with 3-demethylcolchicine ("substance C" of the literature) the biological product must be 1-demethylcolchicine …
Number of citations: 24 www.degruyter.com
A Brossi - Journal of medicinal chemistry, 1990 - ACS Publications
… These effects are considerably lower in the 2-demethyl congener and are practically lost in 1-demethylcolchicine.4 Cornigerine resembles colchicine in its interactions with tubulin in …
Number of citations: 167 pubs.acs.org
H Alkadi, MJ Khubeiz, R Jbeily - Infectious Disorders-Drug …, 2018 - ingentaconnect.com
For many years, colchicine has been used for therapeutic purposes and has been given considerable attention because of its association with tubulin and inhibition of small tubular …
Number of citations: 54 www.ingentaconnect.com
K Sugio, M Maruyama, S Tsurufuji, PN Sharma… - Life sciences, 1987 - Elsevier
… Colchicine, 1-demethylcolchicine and 3-demethylcolchicine markedly inhibited the carrageenin edema whereas 2-demethylcolchicine was much less active. Thiocolchicinoids, having a …
Number of citations: 16 www.sciencedirect.com
M Roesner, FL Hsu, A Brossi - The Journal of Organic Chemistry, 1981 - ACS Publications
… Analogous treatmentof 1-demethylcolchicine (3)7 resulted in a very similar reaction mixture.In this case, 4 was lacking, but a small amount of starting material 3 was present. Diacetyl-1,2…
Number of citations: 19 pubs.acs.org
E ter Haar, HS Rosenkranz, E Hamel… - Bioorganic & medicinal …, 1996 - Elsevier
… 2-Demethylcolchicine and 1-demethylcolchicine have reduced potency in both assays. For example, 2-demethylcolchicine inhibits colchicine binding by 50% and 1-demethylcolchicine …
Number of citations: 115 www.sciencedirect.com
A Brossi, PN Sharma, L Atwell… - Journal of medicinal …, 1983 - ACS Publications
… Selective O-demethylation at Cj of colchicine gave 1demethylcolchicine, which was found to be practically inactive in vitro and in vivo.1 3O-Demethylation at C3 of colchicine, on …
Number of citations: 60 pubs.acs.org
O Boyé, A Brossi - The Alkaloids: Chemistry and Pharmacology, 1992 - Elsevier
… The unnatural 1demethylcolchicine, which is a relatively poor inhibitor of binding of radiolabeled colchicine (41), has a high anti-inflammatory activity in the assay, whereas …
Number of citations: 161 www.sciencedirect.com
AE Klein, PJ Davis - Journal of Chromatography A, 1981 - Elsevier
Colchicine (I), the major alkaloid of Colchicum species, is used in the treatment of gout, and, together with colchicine derivatives, are of interest as potential antineoplastic agents’. We …
Number of citations: 10 www.sciencedirect.com

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